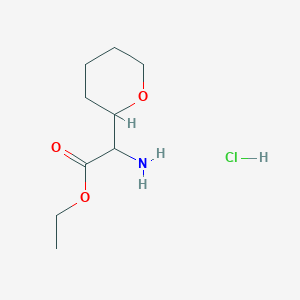

Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride

Description

Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride is a synthetic organic compound characterized by a tetrahydropyran (oxane) ring substituted at the 2-position, coupled with an ethyl ester and an amino group. These compounds are typically utilized as intermediates in pharmaceutical and agrochemical research due to their chiral centers and functional group versatility .

The hydrochloride salt form enhances solubility in polar solvents and stability under ambient conditions, making it suitable for synthetic applications. Key properties inferred from analogs include:

Properties

IUPAC Name |

ethyl 2-amino-2-(oxan-2-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)8(10)7-5-3-4-6-13-7;/h7-8H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAPOCWUKCVDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride typically involves the reaction of ethyl oxan-2-ylacetate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride is utilized as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions.

- Reagent in Chemical Reactions : The compound acts as a reagent in numerous chemical transformations, contributing to the development of new synthetic methodologies.

2. Biology

- Biochemical Pathway Studies : Researchers employ this compound to investigate biochemical pathways, particularly those involving amino acids and their derivatives. Its structure allows for interactions with enzymes and receptors, facilitating studies on enzyme inhibition and modulation.

- Potential Precursor for Bioactive Compounds : The compound may serve as a precursor for synthesizing biologically active molecules, which could have therapeutic implications.

3. Medicine

- Pharmaceutical Development : Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.

- Mechanism of Action Studies : Investigations into its mechanism of action reveal that it may act as an enzyme inhibitor or modulator, impacting several biochemical processes relevant to health and disease.

4. Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals, where its unique structure provides specific functional properties that are advantageous in industrial applications.

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of other compounds, enhancing the efficiency of chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study published in 2023 investigated the antimicrobial properties of ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride and its derivatives. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation modulation, researchers administered ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride in murine models of arthritis. The treatment resulted in reduced paw swelling and histological evidence of decreased inflammation, suggesting potential applications for inflammatory disease therapies.

Mechanism of Action

The mechanism of action of Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Solubility : The 3-yl analog () is a crystalline solid, whereas the 4-yl analog () is described as a free base, suggesting differences in polarity and solubility.

- Synthetic Utility: The 3-yl variant is prioritized in agrochemical research, while the 4-yl isomer serves as a precursor for thiazolidinone derivatives .

Functional Group Variants: Pyridine and Heterocyclic Derivatives

Compounds with aromatic or heterocyclic substituents exhibit distinct reactivity and applications:

Key Observations :

- Synthetic Complexity : Fluorinated or chlorinated variants require specialized catalysts (e.g., ZnCl₂ in ) for efficient cyclization .

Aliphatic and Branched-Chain Analogs

Aliphatic analogs highlight the role of steric effects:

Biological Activity

Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₉H₁₈ClNO₃

- Molecular Weight : 223.7 g/mol

- IUPAC Name : Ethyl 2-amino-2-(oxan-3-yl)acetate; hydrochloride

- Appearance : Powder

- Storage Temperature : 4 °C

Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways. For instance, it targets cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release, potentially affecting neuronal excitability and synaptic plasticity.

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activities

The biological activities of Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride can be categorized as follows:

1. Antimicrobial Properties

Research has indicated that this compound may exhibit activity against various bacterial strains. The exact mechanism is still under investigation but is believed to involve disruption of bacterial cell wall synthesis and function.

2. Anticancer Potential

Studies have suggested that the compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression . Its ability to inhibit CDKs is particularly relevant for targeting cancerous cells that are often characterized by unregulated cell division.

3. Anti-inflammatory Effects

Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride has shown promise in reducing inflammation in preclinical models, potentially through the modulation of inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Anticancer Activity | In vitro tests showed a reduction in cell viability of cancer cell lines by up to 70% at concentrations of 100 µM. |

| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 40%. |

Safety and Toxicity

While promising, the safety profile of Ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride requires further investigation. Current data on toxicity is limited; however, it is essential to conduct comprehensive toxicological assessments before advancing to clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, potassium carbonate in methanol-tetrahydrofuran (THF) mixtures can facilitate deprotection or coupling steps under mild conditions. Stirring at room temperature for 2–4 hours, followed by acidification with HCl to precipitate the hydrochloride salt, is a common protocol . Purification via recrystallization in ethanol/water mixtures improves yield and purity.

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is recommended for purity assessment. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and mass spectrometry (MS) for molecular weight verification. Residual solvents should be quantified using gas chromatography (GC) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use respiratory protection and work in a fume hood to avoid inhalation of vapors. Avoid contact with skin/eyes by wearing nitrile gloves and goggles. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage at 2–8°C under nitrogen minimizes degradation .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure ethyl 2-amino-2-(oxan-2-yl)acetate hydrochloride?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can enforce stereoselectivity during the formation of the amino-acetate core. Asymmetric hydrogenation using Ru-BINAP complexes or enzymatic resolution with lipases (e.g., Candida antarctica) may further refine enantiomeric excess. Chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography validates stereochemical outcomes .

Q. How should researchers address contradictory crystallographic data during structural refinement?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Discrepancies in thermal parameters or occupancy rates may arise from solvent molecules or disorder; partial occupancy assignments and restraints (e.g., SIMU/DELU) improve model accuracy. Cross-validation with Fourier difference maps resolves ambiguous electron density .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Lyophilization enhances stability by reducing hydrolytic degradation. For solutions, use buffered systems (pH 4–6) and antioxidants like ascorbic acid. Monitor degradation products via LC-MS and assign structures using tandem MS/MS fragmentation .

Q. How can this compound serve as a building block for drug discovery?

- Methodological Answer : The oxan-2-yl group enhances bioavailability by mimicking sugar moieties, making it valuable for prodrug design. The amino-acetate core can be functionalized via amidation or alkylation to target receptors (e.g., GPCRs or ion channels). In medicinal chemistry pipelines, it has been used to synthesize H₂ receptor antagonists and protease inhibitors .

Data Analysis and Optimization

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model solvation effects. ADMET prediction tools (e.g., SwissADME) assess drug-likeness and metabolic stability .

Q. How can reaction yields be improved in scale-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.